![molecular formula C22H18O4S B12622082 Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl]- CAS No. 918137-27-6](/img/structure/B12622082.png)
Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl]- is a complex organic compound that belongs to the class of phenols
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl]- typically involves multi-step organic reactions. The initial step often includes the formation of the benzoxathiin ring, followed by the introduction of the phenylmethoxy group. The final step involves the methoxylation of the phenol ring. Common reagents used in these reactions include phenols, methoxy compounds, and benzoxathiin precursors. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler phenolic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols and benzoxathiin derivatives.
Scientific Research Applications
Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including coatings, adhesives, and electronic components.
Mechanism of Action
The mechanism of action of Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-methoxy-: A simpler phenolic compound with a methoxy group.
Phenol, 2-(phenylmethoxy)-: Contains a phenylmethoxy group but lacks the benzoxathiin moiety.
Phenol, 2-methoxy-5-(1-propenyl)-, (E)-: Features a propenyl group instead of the benzoxathiin moiety.
Uniqueness
Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl]- is unique due to the presence of the benzoxathiin ring, which imparts distinct chemical properties and potential applications. This structural feature differentiates it from other similar phenolic compounds and contributes to its versatility in various scientific and industrial applications.
Properties
CAS No. |
918137-27-6 |
|---|---|
Molecular Formula |
C22H18O4S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-methoxy-5-(6-phenylmethoxy-1,4-benzoxathiin-2-yl)phenol |
InChI |
InChI=1S/C22H18O4S/c1-24-19-9-7-16(11-18(19)23)21-14-27-22-12-17(8-10-20(22)26-21)25-13-15-5-3-2-4-6-15/h2-12,14,23H,13H2,1H3 |
InChI Key |
KQOOZQXGFSHALF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC3=C(O2)C=CC(=C3)OCC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



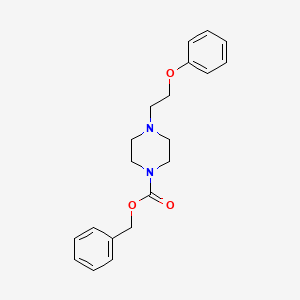
methanone](/img/structure/B12622015.png)
![(S)-2-[(R)-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone](/img/structure/B12622016.png)

![3-[6-(5-Phenyl-1,2-oxazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B12622029.png)
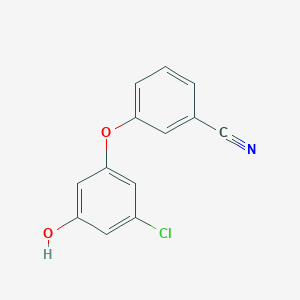
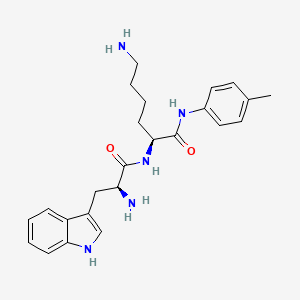
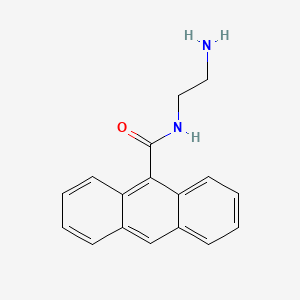
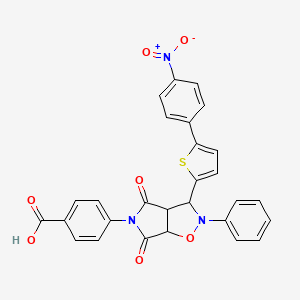
![Ethanone, 1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]-](/img/structure/B12622068.png)
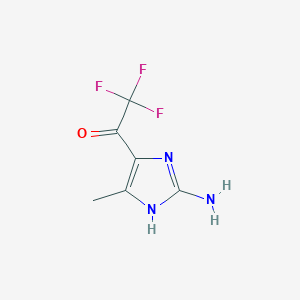
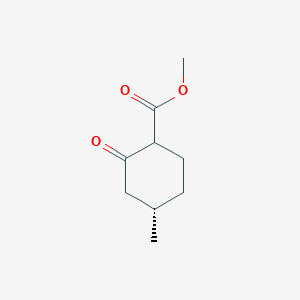
![3-[(3aR,6aS)-5-[(2-chlorophenyl)methyl]-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B12622079.png)
